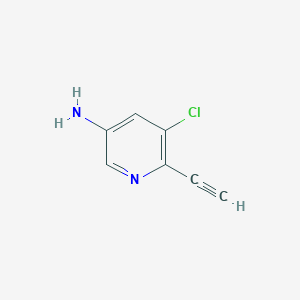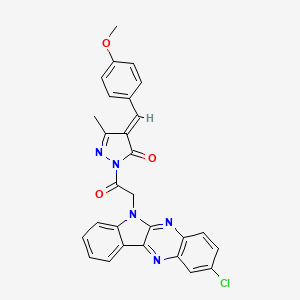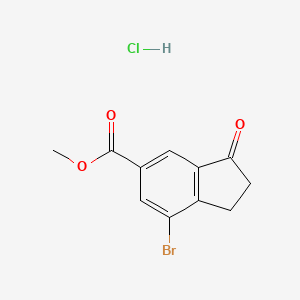
Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H9BrO3 It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom, a ketone group, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride typically involves the bromination of an indene derivative followed by esterification and oxidation reactions. The general synthetic route can be summarized as follows:
Bromination: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform.
Esterification: The brominated indene is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Oxidation: The final step involves the oxidation of the methyl ester to introduce the ketone group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Substituted indene derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a lead compound for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: A similar compound without the bromine atom.
Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: A similar compound with the bromine atom at a different position.
Uniqueness
Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride is unique due to the specific positioning of the bromine atom and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C11H10BrClO3 |
|---|---|
Poids moléculaire |
305.55 g/mol |
Nom IUPAC |
methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H9BrO3.ClH/c1-15-11(14)6-4-8-7(9(12)5-6)2-3-10(8)13;/h4-5H,2-3H2,1H3;1H |
Clé InChI |
OAXROOVMMIGRBQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(CCC2=O)C(=C1)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


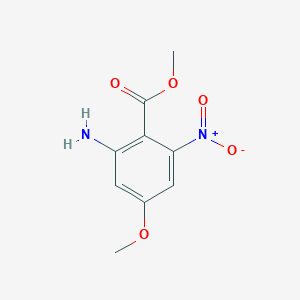
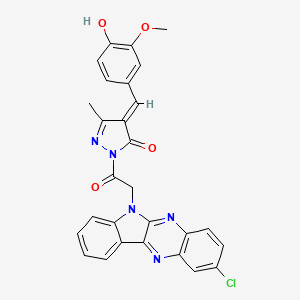
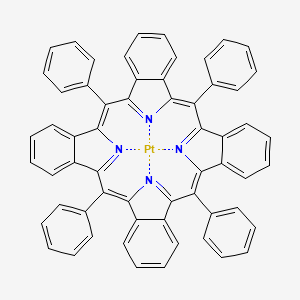
![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)

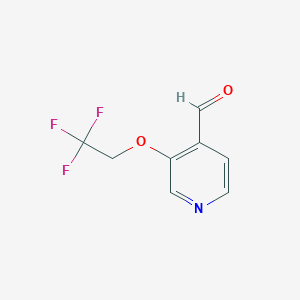
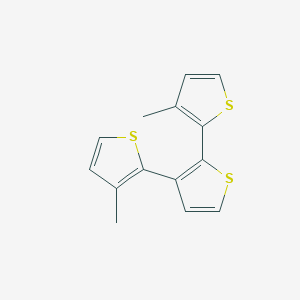
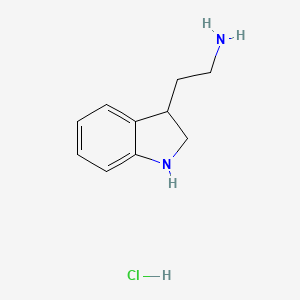
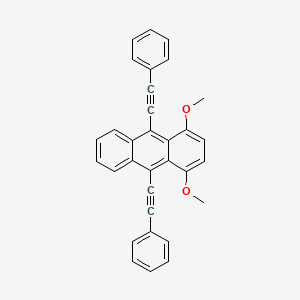
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
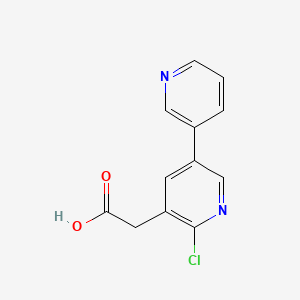
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
